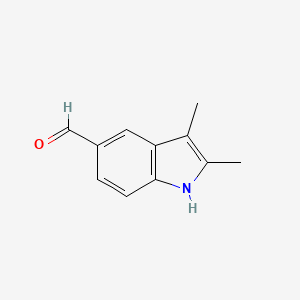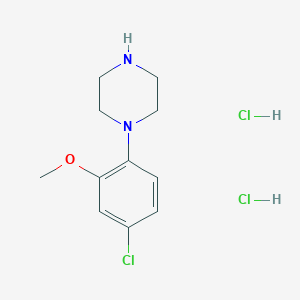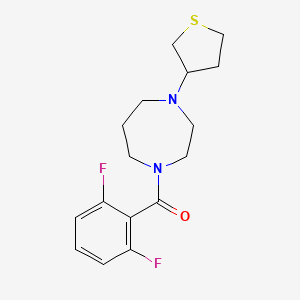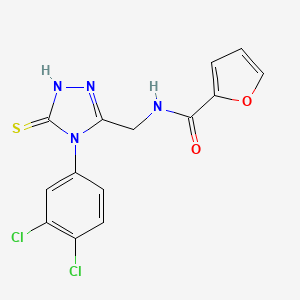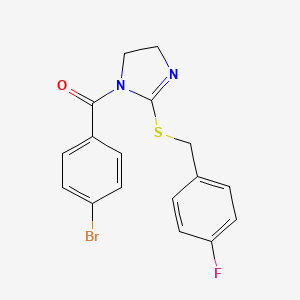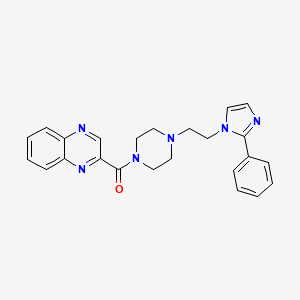
(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperazine ring, and a quinoxaline ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms. The quinoxaline ring is a fused ring system containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : A study synthesized derivatives similar to the specified compound and found them to have significant antimicrobial activities. Compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anti-Malarial Potential : Another study explored the synthesis of a compound with a similar structure, demonstrating potential as an anti-malarial agent. This indicates the broader applicability of such compounds in treating infectious diseases (Guo Qian-yi, 2011).
Anticancer Activity : Research has also been conducted on related compounds for their anticancer properties. For instance, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides showed promising in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018).
Bioreductive Anti-Tumor Drugs : Some derivatives, such as imidazo[1,2-a] quinoxaline mono-N-oxides, have been evaluated as bioreductively activated cytotoxins, indicating their potential use in cancer therapy (Naylor et al., 1993).
Corrosion Inhibition : Interestingly, certain quinazolin-4(3H)-one derivatives, which share structural similarities with the specified compound, have been investigated as corrosion inhibitors, providing a strong basis for new inhibitor development in this field (Chen et al., 2021).
Wirkmechanismus
Target of Action
Imidazole-containing compounds, such as this one, are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . The specific target of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their structure and the specific target they interact with. They show a broad range of chemical and biological properties . The exact mode of action of this compound would need to be determined through experimental studies.
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific pathways affected by this compound would need to be determined through experimental studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific ADME properties of this compound would need to be determined through experimental studies.
Eigenschaften
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(22-18-26-20-8-4-5-9-21(20)27-22)30-16-13-28(14-17-30)12-15-29-11-10-25-23(29)19-6-2-1-3-7-19/h1-11,18H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFSVXDNXCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
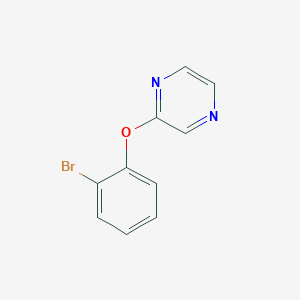
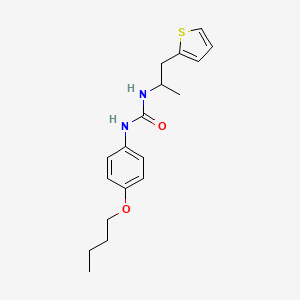
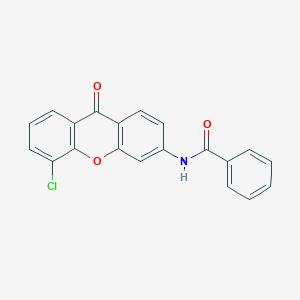

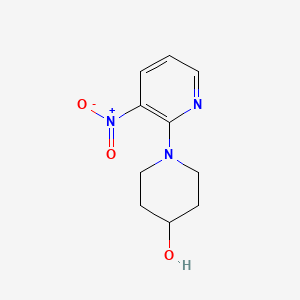
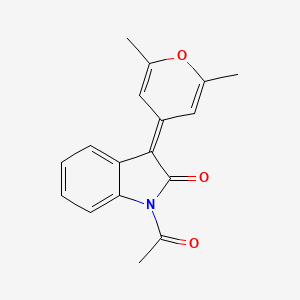

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)
